Cesium dichromate

Description

The exact mass of the compound Caesium dichromate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Oxidizer;Corrosive;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

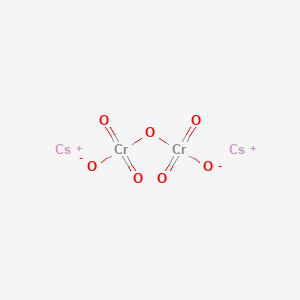

dicesium;oxido-(oxido(dioxo)chromio)oxy-dioxochromium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Cr.2Cs.7O/q;;2*+1;;;;;;2*-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQWIYQPYXQGBQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Cr](=O)(=O)O[Cr](=O)(=O)[O-].[Cs+].[Cs+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cs2Cr2O7, Cr2Cs2O7 | |

| Record name | caesium dichromate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40159304 | |

| Record name | Caesium dichromate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40159304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

481.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Orange odorless crystalline powder; [MSDSonline] Na and K dichromate are soluble in water; | |

| Record name | Cesium dichromate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8558 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13530-67-1 | |

| Record name | Caesium dichromate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013530671 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Caesium dichromate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40159304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Caesium dichromate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.512 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Cesium dichromate synthesis from cesium chloride

An In-depth Technical Guide to the Synthesis of Cesium Dichromate from Cesium Chloride

This technical guide provides a comprehensive overview of the synthesis of this compound (Cs₂Cr₂O₇) from cesium chloride (CsCl). The document is intended for researchers, scientists, and professionals in drug development and related fields, offering detailed experimental protocols, quantitative data, and visual representations of the synthesis workflow and underlying chemical principles.

Introduction

This compound is an inorganic compound with applications in various specialized fields. Historically, it has been used as a getter material in the production of vacuum tubes, where it is reduced to produce elemental cesium vapor that reacts with and removes residual gases like oxygen.[1] While its applications in modern drug development are not widespread, the synthesis of high-purity inorganic cesium compounds is of academic and research interest. This guide details a common and accessible laboratory-scale synthesis method based on a salt metathesis reaction, leveraging the differential solubility of alkali metal dichromates.

Synthesis Pathway and Chemical Principles

The synthesis of this compound from cesium chloride is primarily achieved through a double displacement (metathesis) reaction with a soluble dichromate salt, typically potassium dichromate (K₂Cr₂O₇). The underlying principle of this synthesis is the lower solubility of this compound in cold water compared to potassium dichromate and the resulting cesium and potassium chlorides.

The chemical equilibrium between chromate (CrO₄²⁻) and dichromate (Cr₂O₇²⁻) ions in an aqueous solution is pH-dependent. In an acidic solution, the equilibrium shifts towards the formation of the orange-red dichromate ion, which is the desired species for this synthesis.[1][2]

The overall chemical reaction is as follows:

2 CsCl(aq) + K₂Cr₂O₇(aq) → Cs₂Cr₂O₇(s)↓ + 2 KCl(aq)

By preparing a saturated solution of potassium dichromate and then introducing cesium chloride, the less soluble this compound precipitates upon cooling, allowing for its separation and purification.[1]

Quantitative Data: Solubility of Reactants and Products

The success of this synthesis method relies on the differences in solubility between the involved salts. The following table summarizes the solubility of the key compounds in water.

| Compound | Formula | Solubility in Water ( g/100 mL) | Temperature (°C) |

| Cesium Chloride | CsCl | 186.5 | 20 |

| Potassium Dichromate | K₂Cr₂O₇ | 12 | 20 |

| This compound | Cs₂Cr₂O₇ | 3.7 | 20 |

| Potassium Chloride | KCl | 34.4 | 20 |

As indicated, this compound is significantly less soluble than potassium dichromate, especially in cold water, which facilitates its precipitation from the reaction mixture.

Detailed Experimental Protocol

This protocol describes the laboratory-scale synthesis of this compound.

4.1 Materials and Reagents

-

Potassium Dichromate (K₂Cr₂O₇)

-

Cesium Chloride (CsCl)

-

Distilled Water

-

Acetone

-

Dilute Hydrochloric Acid (HCl)

-

Beakers

-

Heating plate with magnetic stirring

-

Filtration apparatus (e.g., Büchner funnel and flask)

-

Filter paper

-

Ice bath

4.2 Procedure

-

Preparation of Saturated Potassium Dichromate Solution:

-

In a beaker, add an excess of potassium dichromate to a known volume of distilled water.

-

Heat the solution while stirring to dissolve the maximum amount of potassium dichromate.

-

Once saturated, acidify the solution with a few drops of dilute hydrochloric acid to ensure the equilibrium favors the dichromate ion.[1]

-

Cool the solution to approximately 0°C in an ice bath to precipitate out the excess potassium dichromate.

-

Filter the cold solution to remove the precipitated potassium dichromate, yielding a clear, saturated solution at that low temperature. This step is crucial to prevent co-precipitation of potassium dichromate in the final step.[1]

-

-

Reaction with Cesium Chloride:

-

To the cold, saturated potassium dichromate solution, add a stoichiometric amount of cesium chloride. The cesium chloride can be dissolved in a minimal amount of cold distilled water before addition.

-

Upon addition of the cesium chloride solution, a precipitate of this compound should begin to form due to its lower solubility.[1]

-

-

Crystallization and Precipitation:

-

Cool the reaction mixture further in an ice bath to maximize the precipitation of this compound.

-

-

Filtration and Washing:

-

Drying:

-

Dry the purified this compound crystals in a desiccator or a low-temperature oven. The final product should be fine, orange-red crystals.[1]

-

Visualizations

5.1 Chemical Reaction Pathway

References

An In-depth Technical Guide to the Crystal Structure Analysis of Cesium Dichromate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current state of knowledge regarding the crystal structure of cesium dichromate (Cs₂Cr₂O₇). While a definitive, experimentally determined crystal structure for this compound is not currently available in the public domain, this document offers valuable insights for researchers by presenting analogous data from the well-characterized potassium dichromate (K₂Cr₂O₇). Furthermore, this guide details a robust experimental protocol for the synthesis of this compound and outlines the general methodology for single-crystal growth and subsequent X-ray diffraction analysis, paving the way for future structural determination. The included diagrams, generated using the DOT language, provide clear visualizations of the synthesis workflow and the logical steps involved in crystal structure analysis. This document is intended to serve as a foundational resource for scientists and professionals engaged in materials science, inorganic chemistry, and drug development, where an understanding of crystal structures is paramount.

Introduction

This compound, with the chemical formula Cs₂Cr₂O₇, is an inorganic compound that, like other dichromates, is of interest for its oxidative properties and potential applications in various chemical syntheses. The arrangement of atoms in its crystalline form, or its crystal structure, is a fundamental property that dictates its physical and chemical characteristics, including its stability, reactivity, and solubility. A detailed understanding of the crystal structure is crucial for predicting its behavior and for its potential application in areas such as catalysis and as a precursor in the synthesis of other cesium-containing compounds.

Despite its importance, a comprehensive, publicly available report on the crystal structure of this compound, including its lattice parameters and space group, is conspicuously absent from the scientific literature. This guide aims to bridge this knowledge gap by providing a detailed synthesis protocol and a roadmap for its structural elucidation.

Analogous Crystal Structure: Potassium Dichromate (K₂Cr₂O₇)

In the absence of experimental data for this compound, the crystal structure of potassium dichromate (K₂Cr₂O₇) serves as a valuable point of reference. Both compounds are alkali metal dichromates and are expected to share some structural similarities. The crystallographic data for potassium dichromate is well-established and is summarized in the table below.

| Crystallographic Parameter | Potassium Dichromate (K₂Cr₂O₇) |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Lattice Parameters | a = 13.367 Å |

| b = 7.376 Å | |

| c = 7.445 Å | |

| α = 90.75° | |

| β = 96.21° | |

| γ = 97.96° | |

| Unit Cell Volume | 733.4 ų |

| Formula Units per Unit Cell (Z) | 4 |

| Calculated Density | 2.676 g/cm³ |

Data sourced from publicly available crystallographic databases.

Experimental Protocols

Synthesis of this compound Powder

The following protocol details the synthesis of this compound powder from chromium metal and cesium chloride. This method is based on established chemical principles for the synthesis of dichromate salts.

Materials:

-

Chromium metal (Cr), 99.9% purity

-

Concentrated Hydrochloric Acid (HCl)

-

30% Hydrogen Peroxide (H₂O₂)

-

Sodium Hydroxide (NaOH)

-

Potassium Chloride (KCl)

-

Cesium Chloride (CsCl)

-

Distilled water

-

Acetone

Procedure:

-

Dissolution of Chromium: In a well-ventilated fume hood, dissolve a known quantity of chromium metal in concentrated hydrochloric acid. The reaction produces hydrogen gas and chromium(III) chloride.

-

Oxidation to Chromate: To the chromium(III) chloride solution, carefully add 30% hydrogen peroxide and a solution of sodium hydroxide. This will oxidize the chromium(III) to chromium(VI) in the form of sodium chromate (Na₂CrO₄). The solution will turn yellow.

-

Conversion to Dichromate: Acidify the sodium chromate solution with hydrochloric acid. This will convert the yellow chromate ions to orange dichromate ions.

-

Precipitation of Potassium Dichromate: Add a saturated solution of potassium chloride to the sodium dichromate solution. Cool the mixture in an ice bath to precipitate potassium dichromate, which has a lower solubility in cold water than sodium dichromate.

-

Isolation of Potassium Dichromate: Filter the precipitated potassium dichromate and wash it with a small amount of cold distilled water.

-

Synthesis of this compound: Dissolve the obtained potassium dichromate in a minimum amount of hot distilled water. To this solution, add a stoichiometric amount of cesium chloride dissolved in distilled water.

-

Precipitation and Isolation: this compound is less soluble than potassium dichromate and will precipitate upon cooling the solution. Cool the mixture in an ice bath to maximize the yield. Filter the orange crystals of this compound.

-

Washing and Drying: Wash the collected this compound crystals with cold distilled water, followed by a wash with acetone to facilitate drying. Dry the product in a desiccator.

General Protocol for Single Crystal Growth and X-ray Diffraction Analysis

To determine the crystal structure of this compound, single crystals of sufficient size and quality are required. The following is a general protocol that can be adapted for this purpose.

Single Crystal Growth (Slow Evaporation Method):

-

Prepare a Saturated Solution: Prepare a saturated solution of the synthesized this compound powder in a suitable solvent (e.g., distilled water) at a slightly elevated temperature to ensure complete dissolution.

-

Filter the Solution: Filter the hot, saturated solution through a fine filter paper to remove any undissolved impurities.

-

Crystallization: Transfer the clear, filtered solution to a clean crystallizing dish. Cover the dish with a perforated lid (e.g., parafilm with a few pinholes) to allow for slow evaporation of the solvent at a constant temperature.

-

Crystal Growth: Allow the solvent to evaporate slowly over several days to weeks. As the solvent evaporates, the solution becomes supersaturated, and single crystals should begin to form.

-

Harvesting Crystals: Once crystals of a suitable size (typically > 0.1 mm in all dimensions) have formed, carefully harvest them from the solution using a spatula or forceps.

X-ray Diffraction Analysis:

-

Crystal Mounting: Mount a selected single crystal on a goniometer head using a suitable adhesive or oil.

-

Data Collection: Place the mounted crystal on a single-crystal X-ray diffractometer. The diffractometer will irradiate the crystal with a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.

-

Structure Solution and Refinement: The collected diffraction data is then processed using specialized software to solve and refine the crystal structure. This process involves determining the unit cell dimensions, the space group, and the positions of all atoms within the unit cell.

Visualizations

The following diagrams, created using the DOT language, illustrate key workflows relevant to the study of this compound.

Caption: Workflow for the synthesis of this compound.

Caption: General workflow for crystal structure analysis.

Conclusion

While the definitive crystal structure of this compound remains to be elucidated, this technical guide provides the necessary foundational knowledge for researchers to pursue this goal. By utilizing the provided synthesis protocol and the general methodology for crystal growth and X-ray diffraction, it is anticipated that the scientific community will soon have access to the complete structural details of this important inorganic compound. The analogous data from potassium dichromate offers a valuable starting point for comparative analysis and theoretical modeling. The workflows presented herein are designed to streamline the experimental process and contribute to the successful structural determination of this compound.

Solubility of Cesium Dichromate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information on the solubility of cesium dichromate in organic solvents. Due to the limited availability of specific quantitative data in readily accessible literature, this document focuses on qualitative solubility characteristics and provides detailed experimental protocols for determining solubility in the laboratory.

Core Topic: Solubility Profile of this compound

This compound (Cs₂Cr₂O₇) is a strong oxidizing agent.[1] Its solubility plays a critical role in its application in various chemical reactions and processes, including organic synthesis.[1] While its solubility in water is documented, its behavior in organic solvents is less well-characterized in public literature.

Qualitative Solubility Data

In a documented synthesis of this compound, the final product was washed with acetone.[3] This procedural step strongly implies that this compound is insoluble or, at best, very sparingly soluble in acetone, as this solvent is used to remove impurities without dissolving the desired compound.

Table 1: Qualitative Solubility of this compound in Select Organic Solvents

| Solvent | Chemical Formula | Type | Qualitative Solubility | Rationale/Source |

| Methanol | CH₃OH | Polar Protic | Likely Poorly Soluble | Inferred from the insolubility of K₂Cr₂O₇ in alcohol.[2] |

| Ethanol | C₂H₅OH | Polar Protic | Likely Poorly Soluble | Inferred from the insolubility of K₂Cr₂O₇ in alcohol.[2] |

| Acetone | C₃H₆O | Polar Aprotic | Insoluble/Sparingly Soluble | Used as a wash solvent in synthesis, indicating low solubility.[3] Inferred from the insolubility of K₂Cr₂O₇.[2] |

| Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | Data Not Available | No specific data found in the searched literature. |

Note: The information presented in this table is inferred and should be confirmed through experimental validation.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, direct experimental determination is necessary. The following is a generalized protocol for determining the solubility of an inorganic salt like this compound in an organic solvent.

Gravimetric Method

This is a classical and straightforward method for determining solubility.

Materials and Equipment:

-

This compound

-

Organic solvent of interest

-

Thermostatically controlled shaker or magnetic stirrer with hotplate

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane, vacuum filtration setup)

-

Oven

-

Vials/flasks

Procedure:

-

Saturation: Add an excess amount of this compound to a known volume or mass of the organic solvent in a sealed vial or flask.

-

Equilibration: Place the sealed container in a thermostatically controlled shaker or on a stirrer at a constant temperature. Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation.

-

Phase Separation: After equilibration, cease agitation and allow the excess solid to settle.

-

Sampling: Carefully extract a known volume of the supernatant (the clear, saturated solution) using a filtered syringe to avoid transferring any solid particles.

-

Solvent Evaporation: Transfer the filtered supernatant to a pre-weighed container. Carefully evaporate the solvent in an oven at a temperature below the decomposition temperature of this compound.

-

Mass Determination: Once the solvent is fully evaporated, weigh the container with the dried this compound residue.

-

Calculation: The solubility can be calculated as the mass of the dissolved this compound per volume or mass of the solvent.

Spectroscopic Method (UV-Vis)

This method is suitable if this compound exhibits a characteristic absorbance in the UV-Vis spectrum in the chosen solvent.

Materials and Equipment:

-

All materials from the Gravimetric Method

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

Procedure:

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the organic solvent. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax). Plot a calibration curve of absorbance versus concentration.

-

Saturated Solution Preparation: Prepare a saturated solution as described in the Gravimetric Method (Steps 1-3).

-

Dilution and Measurement: Carefully extract a small, known volume of the clear supernatant. Dilute it with a known volume of the pure solvent to bring the absorbance within the linear range of the calibration curve. Measure the absorbance of the diluted solution.

-

Calculation: Use the calibration curve to determine the concentration of the diluted solution. Back-calculate the concentration of the original saturated solution to determine the solubility.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of this compound.

Signaling Pathways and Logical Relationships

In the context of solubility, there are no direct signaling pathways to diagram. The logical relationship is a straightforward physical process of dissolution governed by thermodynamics.

Conclusion

While quantitative data on the solubility of this compound in organic solvents is scarce in the public domain, qualitative inferences suggest low solubility in common non-aqueous solvents. For applications requiring precise solubility values, direct experimental determination is recommended. The protocols and workflow provided in this guide offer a starting point for researchers to establish the solubility profile of this compound in their specific solvent systems. As a potent oxidizer, appropriate safety precautions should always be taken when handling this compound.

References

An In-depth Technical Guide to the Hazards and Safety Precautions for Cesium Dichromate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hazards, safety precautions, and toxicological profile of cesium dichromate (Cs₂Cr₂O₇). The information is intended for professionals in research and development who may handle this compound. Particular emphasis is placed on safe handling protocols and understanding the mechanisms of toxicity.

Chemical and Physical Properties

This compound is an orange, odorless, crystalline powder.[1] It is a strong oxidizing agent and is hygroscopic.[2][3] Due to its hexavalent chromium content, it is classified as a hazardous material with significant health and environmental risks.

| Property | Value | Source |

| CAS Number | 13530-67-1 | [1] |

| Molecular Formula | Cr₂Cs₂O₇ | [1] |

| Molar Mass | 481.80 g/mol | [1] |

| Appearance | Orange odorless crystalline powder | [1] |

| Solubility | Soluble in water | [1][4] |

Hazard Identification and Classification

This compound is a highly hazardous substance due to its oxidizing properties and, more significantly, the presence of hexavalent chromium [Cr(VI)], a known human carcinogen.[1][4]

GHS Classification

| Hazard Class | Category | Signal Word | Hazard Statement |

| Oxidizing solids | 2 | Danger | H272: May intensify fire; oxidizer |

| Skin corrosion/irritation | 1B | Danger | H314: Causes severe skin burns and eye damage |

| Sensitization, Skin | 1 | Warning | H317: May cause an allergic skin reaction |

| Carcinogenicity | 1B | Danger | H350: May cause cancer |

| Hazardous to the aquatic environment, acute hazard | 1 | Warning | H400: Very toxic to aquatic life |

| Hazardous to the aquatic environment, long-term hazard | 1 | Warning | H410: Very toxic to aquatic life with long lasting effects |

Source: Aggregated GHS information from ECHA C&L Inventory.[1]

NFPA 704 Diamond

| Category | Rating |

| Health (Blue) | 4 |

| Flammability (Red) | 0 |

| Instability (Yellow) | 1 |

| Special (White) | OX |

(Note: NFPA ratings are for Potassium Dichromate and are provided as a close reference.)

Toxicology and Health Effects

The primary toxicological concern with this compound is its hexavalent chromium content. Cr(VI) compounds are recognized as human carcinogens, particularly affecting the respiratory system upon inhalation.[4]

Acute Toxicity

| Compound | Route | Species | LD50 |

| Potassium Dichromate | Oral | Rat | 25 mg/kg |

| Potassium Dichromate | Dermal | Rabbit | 14 mg/kg |

Chronic Effects and Carcinogenicity

Chronic exposure to hexavalent chromium compounds can lead to a range of health issues, including:

-

Carcinogenicity: Classified as a Group 1 carcinogen by IARC ("carcinogenic to humans").[1]

-

Respiratory Sensitization: May cause asthma and other allergic respiratory reactions.[4]

-

Skin Sensitization: Can cause allergic contact dermatitis.[4]

-

Nephrotoxicity: May cause acute tubular necrosis and liver injury.[4]

-

Dermatotoxicity: Can cause skin burns and ulceration.[4]

Experimental Protocols

Strict adherence to safety protocols is mandatory when handling this compound. The following are generalized procedures and should be adapted to specific laboratory conditions and integrated into a formal Standard Operating Procedure (SOP).

Engineering Controls

-

All work with this compound powder must be conducted in a certified chemical fume hood with a face velocity of at least 100 feet per minute.

-

The work area should be designated for "Hexavalent Chromium Work" with clear signage.

-

Ensure easy access to an eyewash station and safety shower (within 10 seconds of travel).

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles and a face shield are required.

-

Hand Protection: Double gloving with nitrile gloves is recommended. Change gloves frequently and immediately if contaminated.

-

Body Protection: A lab coat, long pants, and closed-toe shoes are mandatory. Consider a chemical-resistant apron for larger quantities.

-

Respiratory Protection: If there is a risk of airborne dust, a NIOSH-approved respirator with a particulate filter is necessary.

Synthesis of this compound (Illustrative Protocol)

This protocol is adapted from a demonstrated synthesis and should be performed with extreme caution and appropriate engineering controls.

-

Dissolution of Chromium: Dissolve chromium metal in concentrated hydrochloric acid in a beaker within a fume hood. The reaction will initiate after the protective oxide layer is dissolved.

-

Oxidation: After the chromium is dissolved, carefully add hydrogen peroxide to oxidize the chromium to the chromate ion.

-

Formation of Dichromate: Acidify the solution with hydrochloric acid to shift the equilibrium from chromate to dichromate. This is indicated by a color change from yellow-orange to deep orange-red.

-

Precipitation: Add a saturated solution of cesium chloride to the dichromate solution.

-

Crystallization: Cool the solution to precipitate this compound crystals.

-

Isolation and Drying: Filter the crystals, wash with cold distilled water and then with acetone. Dry the product in a desiccator.

Storage and Handling

-

Store this compound in a cool, dry, well-ventilated area, away from combustible materials and reducing agents.[3]

-

The container must be tightly sealed and clearly labeled with the chemical name and all relevant hazard warnings.

-

It is hygroscopic and should be protected from moisture.[3]

-

Use secondary containment for storage.

Spill and Waste Disposal

-

Spills: In case of a small spill, carefully scoop the solid material into a labeled, sealed container for hazardous waste disposal. Avoid creating dust. The area should then be decontaminated. For large spills, evacuate the area and contact emergency services.

-

Waste Disposal: All this compound waste, including contaminated PPE and cleaning materials, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.

Mechanism of Toxicity and Signaling Pathways

The carcinogenicity of hexavalent chromium is linked to its cellular uptake and subsequent intracellular reduction, which leads to DNA damage.

Cellular Uptake and Reduction

Cr(VI) in the form of chromate (CrO₄²⁻) enters cells through anion transport channels. Inside the cell, it is reduced to the more stable but less permeable Cr(III). This reduction process involves reactive intermediates such as Cr(V) and Cr(IV) and generates reactive oxygen species (ROS), leading to oxidative stress.

Caption: Cellular uptake and reduction of Cr(VI).

DNA Damage Pathway

The generated Cr(III) and reactive intermediates can directly interact with DNA, forming DNA adducts and crosslinks. The oxidative stress from ROS also contributes to DNA strand breaks and base damage. This accumulation of DNA damage can overwhelm cellular repair mechanisms, leading to genomic instability and carcinogenesis.

Caption: DNA damage pathway induced by Cr(VI).

Emergency Procedures

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Give large quantities of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

This guide is intended to supplement, not replace, formal safety training and documentation. Always consult the Safety Data Sheet (SDS) for this compound and your institution's specific safety protocols before handling this compound.

References

An In-depth Technical Guide to the Chromate-Dichromate Equilibrium for Researchers, Scientists, and Drug Development Professionals

An exploration of the fundamental principles, quantitative analysis, and experimental considerations of the pH-dependent equilibrium between chromate and dichromate ions.

The reversible interconversion of chromate (CrO₄²⁻) and dichromate (Cr₂O₇²⁻) ions in aqueous solution is a classic example of a dynamic chemical equilibrium sensitive to changes in pH and temperature. This technical guide provides a comprehensive overview of the theoretical underpinnings, experimental methodologies for quantitative analysis, and key data related to this equilibrium, tailored for professionals in research and drug development who may encounter chromium compounds in their work.

The Core Chemical Equilibrium

The chromate-dichromate equilibrium is governed by the following reversible reaction:

2 CrO₄²⁻(aq) + 2 H⁺(aq) ⇌ Cr₂O₇²⁻(aq) + H₂O(l)

In this equilibrium, the yellow chromate ion dimerizes in the presence of hydrogen ions to form the orange dichromate ion. Conversely, in a more alkaline environment, the dichromate ion is converted back to the chromate ion. This pH-dependent color change provides a convenient visual indicator of the position of the equilibrium.[1][2][3][4]

According to Le Chatelier's principle, the addition of an acid (an increase in H⁺ concentration) will shift the equilibrium to the right, favoring the formation of the orange dichromate ion. Conversely, the addition of a base (which neutralizes H⁺ and thus decreases its concentration) will shift the equilibrium to the left, favoring the formation of the yellow chromate ion.[1][2]

The equilibrium is also influenced by temperature. Heating a solution containing a buffered mixture of chromate and dichromate ions can cause a shift in the equilibrium position. For instance, heating a yellow, slightly alkaline solution can cause it to turn orange, indicating a shift towards the formation of dichromate at higher temperatures.[5]

Figure 1: The Chromate-Dichromate Equilibrium Pathway.

Quantitative Analysis via Spectrophotometry

The distinct colors of the chromate and dichromate ions allow for their quantification using UV-Visible spectrophotometry. The Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light, is the fundamental principle behind this analysis.

Molar Absorptivity and Wavelength Selection

To accurately determine the concentrations of chromate and dichromate in a mixture, it is essential to know their molar absorptivity (ε) at specific wavelengths. The chromate ion exhibits a strong absorbance in the violet region of the visible spectrum, which is why it appears yellow. The dichromate ion absorbs in the blue region, resulting in its orange appearance.

| Ion | Wavelength of Maximum Absorbance (λmax) |

| Chromate (CrO₄²⁻) | ~373 nm |

| Dichromate (Cr₂O₇²⁻) | ~350 nm and ~450 nm (two peaks) |

Note: The exact λmax values can vary slightly depending on the solvent and pH.

Data Presentation

The following table summarizes the apparent molar absorptivity of potassium chromate in different alkaline solutions at 25°C.

| Concentration (M x 10⁴) | pH (0.05 M Na₂HPO₄) | Apparent Molar Absorptivity at 373 nm (L mol⁻¹ cm⁻¹) |

| 7 | 9.2 | 4820 |

| 14 | 9.1 | 4820 |

| 21 | 9.1 | 4810 |

| Concentration (M x 10⁴) | pH (0.05 M KOH) | Apparent Molar Absorptivity at 373 nm (L mol⁻¹ cm⁻¹) |

| 7 | - | 4830 |

| 14 | - | 4820 |

| 21 | - | 4810 |

Data adapted from a study on liquid absorbance standards.[6]

Experimental Protocols

Qualitative Demonstration of the Equilibrium Shift

This experiment provides a visual demonstration of the effect of pH on the chromate-dichromate equilibrium.

Materials:

-

0.1 M Potassium Chromate (K₂CrO₄) solution

-

0.1 M Potassium Dichromate (K₂Cr₂O₇) solution

-

6 M Hydrochloric Acid (HCl)

-

6 M Sodium Hydroxide (NaOH)

-

Test tubes

Procedure:

-

To a test tube containing a few mL of 0.1 M potassium chromate solution (yellow), add 6 M HCl dropwise until a color change is observed. The solution will turn orange, indicating the formation of dichromate ions.

-

To a separate test tube containing a few mL of 0.1 M potassium dichromate solution (orange), add 6 M NaOH dropwise until a color change is observed. The solution will turn yellow, indicating the formation of chromate ions.[1]

Spectrophotometric Determination of the Equilibrium Constant (Kc)

This protocol outlines the steps for quantitatively determining the equilibrium constant for the chromate-dichromate reaction.

Materials and Equipment:

-

UV-Visible Spectrophotometer

-

Quartz cuvettes

-

Potassium chromate (K₂CrO₄) and potassium dichromate (K₂Cr₂O₇) stock solutions of known concentration

-

Buffer solutions of varying pH (e.g., phosphate or acetate buffers)

-

Volumetric flasks and pipettes

Experimental Workflow:

Figure 2: Experimental Workflow for Kc Determination.

Detailed Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of both potassium chromate and potassium dichromate of known concentrations.

-

Determination of Molar Absorptivity (ε):

-

Measure the absorbance of each standard solution at two different wavelengths where the absorbance of the two species differs significantly (e.g., 373 nm and 450 nm).

-

Plot absorbance versus concentration for each species at each wavelength to generate a Beer's Law plot. The slope of the line will be the molar absorptivity (ε) at that wavelength.

-

-

Preparation of Equilibrium Mixtures: Prepare a series of solutions with a constant total chromium concentration but varying pH using appropriate buffers.

-

Measurement of Absorbance of Equilibrium Mixtures: Measure the absorbance of each equilibrium mixture at the two selected wavelengths.

-

Calculation of Equilibrium Concentrations: The total absorbance of the mixture at a given wavelength is the sum of the absorbances of the individual components (A_total = ε_chromate * [CrO₄²⁻] * l + ε_dichromate * [Cr₂O₇²⁻] * l, where l is the path length). By measuring the absorbance at two wavelengths, a system of two simultaneous equations with two unknowns ([CrO₄²⁻] and [Cr₂O₇²⁻]) can be solved.

-

Calculation of the Equilibrium Constant (Kc): Once the equilibrium concentrations of chromate and dichromate are known, and the H⁺ concentration is known from the pH of the buffer, the equilibrium constant can be calculated using the expression:

Kc = [Cr₂O₇²⁻] / ([CrO₄²⁻]² * [H⁺]²)

Safety Considerations

Chromium(VI) compounds are toxic and are considered carcinogens. Appropriate personal protective equipment (PPE), including gloves and safety goggles, should be worn at all times when handling these chemicals. All work should be conducted in a well-ventilated fume hood. Dispose of all chromium-containing waste in designated hazardous waste containers.[1][7]

Conclusion

The chromate-dichromate equilibrium is a fundamental chemical principle with practical implications in various scientific fields. A thorough understanding of its pH and temperature dependence, coupled with the ability to perform accurate quantitative analysis, is crucial for researchers and professionals working with chromium compounds. The methodologies outlined in this guide provide a robust framework for studying this important equilibrium.

References

- 1. Chromate Dichromate Equilibrium | Department of Chemistry | University of Washington [chem.washington.edu]

- 2. digipac.ca [digipac.ca]

- 3. youtube.com [youtube.com]

- 4. A chromate–dichromate equilibrium | Class experiment | RSC Education [edu.rsc.org]

- 5. Science made alive: Chemistry/Experiments [woelen.homescience.net]

- 6. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 7. Experiment 9 - Chem 100 [home.miracosta.edu]

The Discovery and Enduring Impact of Cesium and Its Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cesium, a soft, silvery-gold alkali metal, has captivated scientists since its discovery in the 19th century. Its unique properties, from its extreme reactivity to the precise oscillations of its atoms, have led to a diverse range of applications across various scientific disciplines. This technical guide provides an in-depth exploration of the discovery and history of cesium and its compounds, presenting key quantitative data, detailed experimental protocols, and visualizations of important processes and pathways.

Discovery and History: From Spectroscope to Isolated Metal

The journey of cesium's discovery is a testament to the power of new analytical techniques.

The Dawn of Spectroscopy: Bunsen and Kirchhoff's Crucial Observation

In 1860, German scientists Robert Bunsen and Gustav Kirchhoff, while analyzing the mineral water from Dürkheim, Germany, employed a novel instrument they had developed: the spectroscope.[1][2][3] They observed two bright blue lines in the spectrum of the mineral water's residue that did not correspond to any known element.[4] This pioneering use of flame spectroscopy led them to conclude they had discovered a new element.[2] They named it "cesium," derived from the Latin word "caesius," meaning "sky blue," in honor of the characteristic color of its spectral lines.[3][5]

The Challenge of Isolation: Carl Setterberg's Success

While Bunsen and Kirchhoff were able to identify cesium and prepare about 7 grams of cesium chloride, they were unsuccessful in isolating the pure metal.[6] The credit for this achievement goes to Carl Theodor Setterberg, a Swedish chemist, in 1882.[5][7][8] Setterberg ingeniously employed the electrolysis of a molten mixture of cesium cyanide and barium cyanide to finally obtain the elusive metallic cesium.[6][7]

Properties of Cesium and Its Compounds

Cesium and its compounds exhibit a range of distinctive physical and chemical properties. As the most electropositive of the stable elements, cesium readily forms ionic compounds.[9]

Quantitative Data of Key Cesium Compounds

The following table summarizes the key physical and chemical properties of several important cesium compounds, providing a valuable resource for researchers.

| Compound | Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) | Solubility in Water ( g/100 mL) | Crystal Structure |

| Cesium Fluoride | CsF | 151.90 | 682 | 1251 | 4.115 | 367 (18 °C) | Halite (NaCl) |

| Cesium Chloride | CsCl | 168.36 | 645 | 1290 | 3.988 | 186.5 (20 °C) | CsCl |

| Cesium Bromide | CsBr | 212.81 | 636 | 1300 | 4.44 | 123.3 (25 °C)[10] | CsCl |

| Cesium Iodide | CsI | 259.81 | 626 | 1280 | 4.51 | 44 (0 °C) | CsCl |

| Cesium Carbonate | Cs₂CO₃ | 325.82 | 610 (decomposes) | N/A | 4.072 | 260.5 (15 °C) | Monoclinic |

| Cesium Sulfate | Cs₂SO₄ | 361.87 | 1019[11] | 1900[11] | 4.243[11] | 179 (20 °C) | Orthorhombic |

| Cesium Nitrate | CsNO₃ | 194.91 | 414 | Decomposes | 3.685 | 19.9 (25 °C) | Hexagonal |

| Cesium Formate | HCOOCs | 177.92 | 265 | Decomposes | 2.16 | Very soluble | Orthorhombic |

| Cesium Auride | CsAu | 329.87 | 580[12] | N/A | 7.65[13] | Reacts violently[12] | CsCl[12] |

Key Experimental Protocols

This section details the methodologies for some of the pivotal experiments in the history and application of cesium compounds.

Historical Experiment: Spectroscopic Discovery of Cesium (Bunsen and Kirchhoff, 1860)

Objective: To analyze the spectral lines of the residue from Dürkheim mineral water.

Apparatus:

-

A Bunsen burner to produce a hot, non-luminous flame.[2]

-

A prism to disperse the light.[2]

-

A collimator to produce a parallel beam of light from the flame.

-

A telescope to observe the dispersed spectrum.[14]

Methodology:

-

A sample of the concentrated mineral water residue was introduced into the flame of the Bunsen burner, causing it to incandesce.

-

The light emitted from the flame was directed through the collimator to create a narrow, parallel beam.

-

This beam of light was then passed through the prism, which refracted the light and separated it into its constituent wavelengths, creating a spectrum.

-

Bunsen and Kirchhoff observed this spectrum through the telescope, meticulously noting the position and color of the spectral lines.

-

They compared the observed lines to the known spectra of other elements and identified two prominent blue lines that were unique, leading to the discovery of cesium.[4]

Historical Experiment: Isolation of Metallic Cesium (Carl Setterberg, 1882)

Setterberg's successful isolation of cesium metal was a significant breakthrough.[7]

Objective: To produce pure, metallic cesium from a cesium salt.

Starting Material: A molten mixture of cesium cyanide (CsCN) and barium cyanide (Ba(CN)₂). Setterberg found that this mixture had a lower melting point than pure cesium cyanide, facilitating the electrolysis.[6]

Apparatus:

-

An electrolytic cell capable of sustaining high temperatures.

-

Carbon electrodes.[6]

-

A power source for electrolysis.

Methodology:

-

A mixture of cesium cyanide and barium cyanide was placed in the electrolytic cell and heated until molten.

-

The carbon electrodes were immersed in the molten salt mixture.

-

An electric current was passed through the molten salt. At the cathode, cesium ions (Cs⁺) were reduced to metallic cesium. At the anode, cyanide ions (CN⁻) were oxidized.

-

The molten, metallic cesium, being denser than the salt mixture, collected at the bottom of the cell.

-

After the electrolysis was complete, the cell was cooled, and the solidified cesium metal was carefully separated from the remaining salt.[6]

Modern Application: Cesium Chloride Density Gradient Ultracentrifugation

This technique is a cornerstone of molecular biology for the purification of macromolecules like DNA, RNA, and proteins.[15]

Objective: To separate macromolecules based on their buoyant density.

Materials:

-

Cesium chloride (CsCl), molecular biology grade.

-

The biological sample to be purified (e.g., a cell lysate containing plasmid DNA).

-

Ethidium bromide (optional, for visualization of DNA).

-

Ultracentrifuge and appropriate rotor and tubes.

Methodology:

-

A concentrated solution of cesium chloride is prepared. The biological sample is mixed with this solution.

-

If separating DNA, ethidium bromide can be added. Ethidium bromide intercalates into the DNA, which affects its buoyant density and allows for visualization under UV light.

-

The mixture is placed in an ultracentrifuge tube and balanced.

-

The tubes are placed in the ultracentrifuge rotor and spun at very high speeds (e.g., >100,000 x g) for an extended period (often overnight).

-

During centrifugation, the centrifugal force causes the CsCl to form a density gradient, with the highest density at the bottom of the tube.

-

The macromolecules in the sample migrate through this gradient until they reach a point where their buoyant density matches the density of the CsCl solution (the isopycnic point). This results in the formation of distinct bands of purified molecules.

-

After centrifugation, the bands are carefully collected, and the CsCl is removed through dialysis or other purification methods.

Modern Application: Suzuki-Miyaura Cross-Coupling using Cesium Carbonate

Cesium carbonate is often a highly effective base in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a powerful tool for forming carbon-carbon bonds in organic synthesis.[16][17]

Objective: To synthesize a biaryl compound from an aryl halide and an arylboronic acid.

Reactants and Reagents:

-

Aryl halide (e.g., bromobenzene).

-

Arylboronic acid (e.g., phenylboronic acid).

-

Palladium catalyst (e.g., Pd(PPh₃)₄).

-

Cesium carbonate (Cs₂CO₃) as the base.

-

An appropriate solvent (e.g., dioxane, toluene, or DMF).

Methodology:

-

The aryl halide, arylboronic acid, palladium catalyst, and cesium carbonate are combined in a reaction flask under an inert atmosphere (e.g., nitrogen or argon).

-

The solvent is added, and the reaction mixture is heated, often with stirring, for a specified period.

-

The progress of the reaction is monitored by a suitable analytical technique (e.g., thin-layer chromatography or gas chromatography).

-

Upon completion, the reaction mixture is cooled, and the product is isolated and purified using standard techniques such as extraction, chromatography, and recrystallization.

The "cesium effect" in these reactions is attributed to the high solubility of cesium carbonate in organic solvents and the large, soft nature of the Cs⁺ cation, which can influence the catalytic cycle.[1]

Applications in Research and Drug Development

Cesium and its compounds have found niche but important applications in scientific research and medicine.

Molecular Biology and Biotechnology

As detailed in the experimental protocol, cesium chloride is a vital tool for the purification of nucleic acids and other macromolecules.[15] This has been instrumental in the advancement of molecular cloning, gene therapy vector purification, and other foundational techniques in biotechnology.

Organic Synthesis and Medicinal Chemistry

Cesium carbonate is a widely used base in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions that are fundamental to the synthesis of many pharmaceutical compounds.[16] The use of cesium salts can often lead to higher yields and milder reaction conditions compared to other inorganic bases.[1] Cesium fluoride is also a valuable reagent, serving as a source of the fluoride anion in the synthesis of fluorinated organic molecules, which are of great interest in drug development due to their unique biological properties.[18]

Neuroscience Research

Cesium ions (Cs⁺) are known to block certain types of potassium (K⁺) channels in neurons. This property makes cesium chloride a useful tool in neurophysiology research to isolate and study the function of other ion channels without the interference of potassium currents.

Medical Applications: Radiotherapy

The radioactive isotope Cesium-137 is a significant gamma-ray emitter with a half-life of approximately 30 years.[9] This property has made it a valuable tool in radiation therapy, particularly in a technique called brachytherapy, for the treatment of various cancers. In brachytherapy, a sealed source of Cesium-137 is placed directly into or near a tumor, delivering a high dose of radiation to the cancerous tissue while minimizing damage to surrounding healthy tissues.

Conclusion

From its serendipitous discovery through the lens of a spectroscope to its modern-day applications in the synthesis of life-saving drugs and the precise purification of genetic material, cesium and its compounds have had a profound and lasting impact on science and technology. The unique properties of this alkali metal continue to be exploited by researchers, scientists, and drug development professionals, ensuring that the legacy of Bunsen, Kirchhoff, and Setterberg endures in laboratories and clinics around the world. This guide has provided a comprehensive overview of the history, properties, and applications of cesium compounds, offering a valuable technical resource for those working at the forefront of scientific innovation.

References

- 1. quora.com [quora.com]

- 2. Robert Bunsen and Gustav Kirchhoff | Science History Institute [sciencehistory.org]

- 3. scribd.com [scribd.com]

- 4. rinconeducativo.org [rinconeducativo.org]

- 5. orau.org [orau.org]

- 6. Look who discovered caesium... | Feature | RSC Education [edu.rsc.org]

- 7. Three men in a lab (to say nothing of an element) | by Mriga | Medium [mri-ga.medium.com]

- 8. Cesium [gordonengland.co.uk]

- 9. Caesium - Wikipedia [en.wikipedia.org]

- 10. cesium bromide [chemister.ru]

- 11. Cesium Sulfate (Cs2SO4) Powder (CAS No. 10294-54-9) [samaterials.co.uk]

- 12. Caesium auride - Wikipedia [en.wikipedia.org]

- 13. webqc.org [webqc.org]

- 14. apps.dtic.mil [apps.dtic.mil]

- 15. nbinno.com [nbinno.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. m.youtube.com [m.youtube.com]

Theoretical Studies on Cesium Dichromate Bonding: A Review of Available Literature

A comprehensive search for theoretical studies, computational analyses, and detailed experimental data specifically focused on the bonding characteristics of cesium dichromate (Cs₂Cr₂O₇) has yielded no specific scientific literature on this topic. While the compound itself is known, dedicated theoretical investigations into its bonding properties, such as bond lengths, bond angles, vibrational frequencies, and binding energies derived from quantum chemical calculations, do not appear to be readily available in the public domain.

General information regarding the structure of the dichromate ion (Cr₂O₇²⁻) is available, but these descriptions are not specific to the cesium compound and are typically derived from experimental crystallographic data rather than theoretical studies. The dichromate ion consists of two tetrahedral CrO₄ units sharing a common oxygen atom. The terminal Cr-O bonds are shorter than the bridging Cr-O bonds. For instance, in the dichromate ion, there are typically two types of chromium-oxygen bonds: shorter terminal bonds and longer bridging bonds.[1] The bond angle of the bridging Cr-O-Cr is approximately 126 degrees.[2]

The current landscape of computational chemistry offers a wide array of methods for studying molecular structures and bonding, including quantum phase estimation and various quantum algorithms.[3][4][5][6] These techniques are applied to a range of molecules to understand their electronic structure and properties. However, it appears that these methods have not yet been specifically applied to this compound in published research.

Similarly, while the crystal structures of various cesium compounds, such as cesium iodide and cesium hydrophthalate, have been investigated, providing insights into cesium bonding in different chemical environments, this information cannot be directly extrapolated to the specifics of this compound bonding.[7][8][9]

Due to the absence of specific theoretical studies on this compound bonding, it is not possible to provide a summary of quantitative data, detailed experimental or computational protocols, or visualizations of signaling pathways or logical relationships as requested. Further research in this specific area would be required to generate the data necessary for such a technical guide.

References

- 1. m.youtube.com [m.youtube.com]

- 2. m.youtube.com [m.youtube.com]

- 3. [2501.06165] Faster quantum chemistry simulations on a quantum computer with improved tensor factorization and active volume compilation [arxiv.org]

- 4. journals.aps.org [journals.aps.org]

- 5. Localized Quantum Chemistry on Quantum Computers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. arxiv.org [arxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. Structural and Bonding Changes in Cesium Iodide at High Pressures [ouci.dntb.gov.ua]

- 9. Crystal and molecular structure of cesium hydrophthalate [inis.iaea.org]

Methodological & Application

Application Notes and Protocols for Cesium Dichromate as an Oxidizing Agent in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cesium dichromate (Cs₂Cr₂O₇) is a strong oxidizing agent, belonging to the family of dichromate salts, which are widely utilized in organic synthesis.[1] While specific studies detailing the unique applications of this compound are limited in publicly available literature, its reactivity is analogous to the more commonly used potassium and sodium dichromates. Dichromate salts are effective in the oxidation of a variety of functional groups, most notably in the conversion of alcohols and aldehydes.[2] They also see use in the oxidation of alkyl side-chains on aromatic rings.[3][4]

The primary active species in these reactions is the dichromate ion (Cr₂O₇²⁻), which, under acidic conditions, is a potent oxidant. The general transformation involves the reduction of chromium from the +6 oxidation state to the +3 state, typically observed as a color change from orange to green.[2]

This document provides an overview of the applications of dichromate salts as oxidizing agents, with specific protocols and data drawn from studies using potassium dichromate as a representative example, given the scarcity of data for this compound.

Key Applications in Organic Synthesis

Dichromate salts are versatile oxidizing agents with several key applications in organic synthesis, including:

-

Oxidation of Primary Alcohols: Primary alcohols can be oxidized to aldehydes or further to carboxylic acids depending on the reaction conditions.[2] Milder conditions and removal of the aldehyde from the reaction mixture as it forms can favor the aldehyde product.

-

Oxidation of Secondary Alcohols: Secondary alcohols are efficiently oxidized to ketones.[2] This reaction is a common and reliable transformation in organic synthesis.

-

Oxidation of Aldehydes: Aldehydes can be oxidized to their corresponding carboxylic acids using dichromate reagents.[2]

-

Oxidation of Aromatic Side-Chains: Alkyl groups on an aromatic ring can be oxidized to carboxylic acids, provided there is at least one benzylic hydrogen.

Data Presentation: Oxidation of Benzyl Alcohol

The following table summarizes quantitative data for the oxidation of benzyl alcohol to benzaldehyde using acidified potassium dichromate, which serves as a representative example for dichromate oxidations.

| Substrate | Oxidizing Agent | Product | Yield (%) | Reaction Conditions | Reference |

| Benzyl Alcohol | K₂Cr₂O₇ / H₂SO₄ | Benzaldehyde | >85 | Acetic acid – water medium, nitrogen atmosphere | [3] |

| Substituted Benzyl Alcohols | K₂Cr₂O₇ / H₂SO₄ | Substituted Benzaldehydes | >90 | Simple magnetic stirring for ~2 h at 60 ºC | [4] |

Experimental Protocols

The following are generalized protocols for oxidation reactions using dichromate salts. Caution: Chromium(VI) compounds are toxic and carcinogenic. Always handle these reagents in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: General Oxidation of a Primary or Secondary Alcohol

This protocol is a general guideline for the oxidation of an alcohol to an aldehyde or ketone.

Materials:

-

Alcohol (substrate)

-

This compound (or potassium/sodium dichromate)

-

Sulfuric acid (concentrated)

-

Solvent (e.g., acetone, acetic acid, or a two-phase system)

-

Distilled water

-

Sodium bisulfite (for quenching)

-

Ether or other suitable extraction solvent

-

Magnesium sulfate (anhydrous)

Procedure:

-

Dissolve the alcohol in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

In a separate beaker, prepare the oxidizing solution by carefully dissolving this compound in water and slowly adding concentrated sulfuric acid with cooling.

-

Slowly add the oxidizing solution to the stirred solution of the alcohol at room temperature or with gentle heating. The reaction is exothermic.

-

Monitor the reaction by thin-layer chromatography (TLC). The reaction mixture will typically change color from orange to green.

-

Once the reaction is complete, cool the mixture to room temperature and quench the excess oxidant by the slow addition of a saturated aqueous solution of sodium bisulfite until the orange color disappears completely.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the product by distillation or column chromatography.

Visualizations

Experimental Workflow for Alcohol Oxidation

Caption: General workflow for the oxidation of an alcohol using a dichromate reagent.

Simplified Mechanism of Alcohol Oxidation by Dichromate

Caption: Simplified mechanism for the oxidation of an alcohol by chromic acid.

References

Application Notes and Protocols for the Determination of Alcohols Using Cesium Dichromate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxidation of alcohols by dichromate salts in an acidic medium is a well-established and robust method in analytical chemistry for both qualitative and quantitative analysis. While potassium and sodium dichromate are more commonly cited, cesium dichromate serves as an equally effective oxidizing agent, with the reactive species being the dichromate ion (Cr₂O₇²⁻). This method is predicated on the principle that primary and secondary alcohols are oxidized to carboxylic acids and ketones, respectively, while the orange dichromate ion (Cr₂O₇²⁻, Cr⁶⁺) is reduced to the green chromium ion (Cr³⁺).[1][2][3][4] Tertiary alcohols, lacking a hydrogen atom on the carbon bearing the hydroxyl group, are resistant to oxidation under these conditions.[3][5] This distinct color change provides a basis for both visual and spectrophotometric quantification of alcohols.

These application notes provide detailed protocols for the determination of alcohols using this compound, adaptable for various sample matrices including beverages and biological fluids. The methodologies are suitable for applications in quality control, clinical chemistry, and pharmaceutical analysis.

Principle of the Reaction

The fundamental reaction involves the oxidation of an alcohol by an acidified solution of this compound. The stoichiometry of the reaction with a primary alcohol (e.g., ethanol) to a carboxylic acid is as follows:

2 Cr₂O₇²⁻(aq) + 16 H⁺(aq) + 3 R-CH₂OH(aq) → 4 Cr³⁺(aq) + 11 H₂O(l) + 3 R-COOH(aq)

The observable change is the conversion of the orange dichromate solution to a green solution, characteristic of the Cr³⁺ ion.[4] This change in color can be measured spectrophotometrically or used as an endpoint indicator in titrimetric methods.

Quantitative Data Summary

The following tables summarize quantitative data derived from dichromate-based alcohol determination methods. While the specific data below was generated using potassium dichromate, similar performance characteristics are expected with this compound due to the identical reactive anion.

Table 1: Spectrophotometric Determination of Ethanol

| Parameter | Value | Reference |

| Wavelength (λmax) for Cr³⁺ | ~600-620 nm | [6] |

| Wavelength (λmax) for Cr₂O₇²⁻ | ~440 nm | |

| Linearity Range | 1.0% to 20.0% v/v | [7] |

| Limit of Detection (LOD) | 0.25% v/v | [7] |

| Limit of Quantification (LOQ) | 0.85% v/v | [7] |

| Correlation Coefficient (R²) | > 0.99 | [8] |

Table 2: Titrimetric Determination of Ethanol in Wine

| Parameter | Reagent Concentrations | Reference |

| Standard Dichromate Solution | 0.1 N (approx. 33.7 g/L K₂Cr₂O₇) | [9] |

| Ferrous Ammonium Sulfate (FAS) | 0.2 N (approx. 135 g/L) | [9] |

| Indicator | 1,10-Phenanthroline Ferrous Sulfate | [9] |

Experimental Protocols

Protocol 1: Spectrophotometric Determination of Ethanol

This protocol is suitable for the quantification of ethanol in clear liquid samples such as beverages or prepared extracts.

1. Reagent Preparation:

-

Standard this compound Solution (0.1 N): Accurately weigh the appropriate amount of this compound (Cs₂Cr₂O₇) and dissolve it in deionized water. Slowly and carefully, with stirring, add concentrated sulfuric acid. Allow the solution to cool to room temperature and dilute to the final volume in a volumetric flask. Caution: The solution will become very hot.

-

Ethanol Standards: Prepare a series of ethanol standards (e.g., 1%, 5%, 10%, 15%, 20% v/v) by diluting absolute ethanol with deionized water.

2. Experimental Procedure:

-

Pipette a known volume (e.g., 1.0 mL) of the sample or standard into a reaction vessel (e.g., a screw-capped tube).

-

Add a precise volume (e.g., 10.0 mL) of the standard this compound solution to each vessel.

-

Prepare a blank using deionized water instead of the sample.

-

Securely cap the vessels and mix the contents thoroughly.

-

Incubate the vessels in a water bath at a controlled temperature (e.g., 60°C) for a specific time (e.g., 20-30 minutes) to ensure complete reaction.[6][9]

-

Cool the vessels to room temperature.

-

If necessary, dilute the reacted solutions to a suitable volume with deionized water.

-

Measure the absorbance of the solutions at the wavelength of maximum absorbance for Cr³⁺ (approximately 620 nm) using a spectrophotometer, zeroing the instrument with the blank.

3. Data Analysis:

-

Construct a calibration curve by plotting the absorbance of the ethanol standards against their respective concentrations.

-

Determine the concentration of ethanol in the unknown sample by interpolating its absorbance on the calibration curve.

Protocol 2: Titrimetric Determination of Ethanol (Back-Titration)

This method is robust and suitable for colored or turbid samples, such as wine, after appropriate sample preparation (e.g., distillation).[9]

1. Reagent Preparation:

-

Standard this compound Solution (0.1 N): Prepared as described in Protocol 1.

-

Ferrous Ammonium Sulfate (FAS) Solution (0.2 N): Dissolve ferrous ammonium sulfate in deionized water, and carefully add concentrated sulfuric acid. Dilute to the final volume. Standardization is not strictly necessary if a blank is run with each set of samples.[9]

-

Indicator: 1,10-Phenanthroline ferrous sulfate solution or sodium diphenylamine sulfonate.

2. Experimental Procedure:

-

Pipette a precise volume of the sample into a flask containing a known excess of the standard this compound solution.

-

Prepare a blank by pipetting the same volume of deionized water into an identical amount of the standard this compound solution.

-

Acidify both the sample and blank flasks with concentrated sulfuric acid.

-

Allow the reaction to proceed for a set time, with heating if necessary, to ensure complete oxidation of the alcohol.[9]

-

Cool the flasks to room temperature.

-

Add a few drops of the indicator to each flask.

-

Titrate the excess unreacted dichromate in both the blank and the sample flasks with the standardized FAS solution. The endpoint is indicated by a sharp color change (e.g., from green to reddish-brown with 1,10-phenanthroline).

3. Data Analysis:

-

Calculate the volume of FAS required to react with the dichromate consumed by the ethanol: V_consumed = V_blank - V_sample.

-

Calculate the moles of dichromate that reacted with the ethanol.

-

Using the stoichiometry of the reaction, calculate the moles and subsequently the concentration of ethanol in the original sample.

Visualizations

Caption: Chemical pathway of alcohol oxidation by this compound.

Caption: Workflow for spectrophotometric alcohol determination.

Caption: Workflow for titrimetric alcohol determination.

References

- 1. youtube.com [youtube.com]

- 2. youtube.com [youtube.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. compoundchem.com [compoundchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. irjet.net [irjet.net]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. Spectrophotometric Assay for the Quantification of Plasma Ethanol Levels in Mice through Chromium-Ethanol Oxidation-Reduction Reaction [scirp.org]

- 9. seniorchem.com [seniorchem.com]

Application Notes and Protocols: The Role of Cesium and Dichromate Compounds in Specialty Glass Production

Disclaimer: Extensive research has revealed no direct scholarly articles, patents, or technical reports detailing the specific application of cesium dichromate (Cs₂Cr₂O₇) in specialty glass production. The following information is based on the established roles of cesium compounds (primarily cesium oxide, Cs₂O) and dichromate salts (such as sodium dichromate, Na₂Cr₂O₇) in the glass industry. This document provides insights into their individual contributions and offers generalized protocols for their incorporation into glass melts.

Application Notes

Introduction to Cesium in Specialty Glass

Cesium, typically introduced as cesium oxide (Cs₂O), is a key component in various specialty optical glasses. Its primary function is to modify the glass network, leading to unique and desirable optical properties. The large ionic radius and high polarizability of the cesium ion (Cs⁺) significantly influence the refractive index and density of the glass.

Key applications of cesium-containing glasses include:

-

Gradient-Index (GRIN) Lenses: Cesium-containing glasses are used to produce light-converging lenses where a gradual change in refractive index is achieved through ion exchange. In this process, cesium ions in the glass are exchanged with smaller alkali metal ions (like potassium) from a molten salt bath, creating a refractive index gradient.[1]

-

High Refractive Index Glasses: The addition of Cs₂O increases the refractive index of glass, which is a critical parameter in the design of optical systems.[1]

-

Scintillation Glasses: Cesium-doped glasses can be used in radiation detection applications.

-

Vitrification of Nuclear Waste: Borosilicate glasses containing cesium are researched for the safe immobilization of radioactive cesium isotopes.

Introduction to Dichromates in Specialty Glass

Dichromate salts, such as sodium dichromate (Na₂Cr₂O₇) and potassium dichromate (K₂Cr₂O₇), are primarily used as powerful oxidizing and coloring agents in glass manufacturing.[2][3][4][5] The chromium in dichromates can exist in different oxidation states within the glass matrix, leading to a range of colors.

Key functions of dichromates in glass production:

-

Coloration: Depending on the glass composition and furnace atmosphere, chromium can impart green, yellow, or even red colors to the glass.

-

Oxidizing Agent: Dichromates can be used to control the redox state of other elements in the glass melt, which can affect the final color and properties of the glass.

-

UV Absorption: Certain chromium-containing glasses exhibit good ultraviolet absorption properties.

Hypothetical Application of this compound

While not documented, a hypothetical application of this compound in specialty glass could leverage the properties of both its constituent ions. It could potentially be used as a single raw material to introduce both cesium oxide (a refractive index modifier) and chromium oxide (a colorant) into the glass melt. The dichromate would decompose at high temperatures to form the respective oxides. This could be advantageous in simplifying the batching process for a specialty glass that requires both of these components.

Quantitative Data

The following tables summarize quantitative data extracted from relevant patents and literature concerning the use of cesium oxide in optical glass formulations.

Table 1: Composition of a Cesium-Containing Optical Glass for Ion Exchange [1]

| Component | Weight Percentage (%) |

| SiO₂ | 32 - 56 |

| K₂O | 6 - 25 |

| Cs₂O | 6 - 32 |

| BaO | 0 - 30 |

| MgO | 0 - 2.5 |

| ZnO | 5 - 34 |

| ZrO₂ | 0 - 3 |

| SnO₂ | 0 - 5 |

| Total BaO + MgO + ZnO | 8 - 40 |

| Total ZrO₂ + SnO₂ | 0.2 - 6 |

Table 2: Preferred Composition Range for the Cesium-Containing Optical Glass [1]

| Component | Weight Percentage (%) |

| K₂O | 10 - 18 |

| Cs₂O | 10 - 20 |

Experimental Protocols

The following are generalized protocols for the preparation of specialty glasses containing cesium and chromium, based on standard laboratory glass melting procedures.

Protocol for Preparing a Cesium-Alkali-Silicate Glass

This protocol describes the laboratory-scale preparation of a cesium-containing glass, where cesium is introduced as cesium carbonate (which decomposes to Cs₂O upon heating).

Materials:

-

Silicon dioxide (SiO₂)

-

Potassium carbonate (K₂CO₃)

-

Cesium carbonate (Cs₂CO₃)

-

Zinc oxide (ZnO)

-

Barium oxide (BaO)

-

Zirconium dioxide (ZrO₂)

-

Tin (IV) oxide (SnO₂)

-

High-purity alumina or platinum crucible

Procedure:

-

Batch Calculation: Calculate the required weight of each raw material to achieve the desired final glass composition (refer to Table 1).

-

Mixing: Thoroughly mix the powdered raw materials in a tumbler mixer for at least 30 minutes to ensure homogeneity.

-

Melting:

-

Transfer the mixed batch to a high-purity alumina or platinum crucible.

-

Place the crucible in a high-temperature electric furnace.

-

Heat the furnace to 1300-1450°C at a rate of 5-10°C/minute.

-

Hold the melt at the peak temperature for 2-4 hours to ensure complete melting and homogenization. Stir the melt periodically with a platinum rod if possible.

-

-

Fining: Increase the temperature by 50-100°C for 1-2 hours to remove gas bubbles from the melt.

-

Pouring and Annealing:

-

Pour the molten glass into a preheated graphite or steel mold.

-

Immediately transfer the molded glass into an annealing furnace held at a temperature slightly above the glass transition temperature (Tg), typically around 500-600°C.

-

Hold at the annealing temperature for 1-2 hours.

-

Cool the glass slowly to room temperature over several hours to relieve internal stresses.

-

Protocol for Incorporating Chromium as a Colorant

This protocol outlines the addition of a dichromate to a standard soda-lime-silica glass batch to produce a colored glass.

Materials:

-

Silicon dioxide (SiO₂)

-

Sodium carbonate (Na₂CO₃)

-

Calcium carbonate (CaCO₃)

-

Sodium dichromate (Na₂Cr₂O₇) (or potassium dichromate)

-

High-purity alumina or platinum crucible

Procedure:

-

Batch Calculation: Calculate the base glass composition (e.g., 72% SiO₂, 15% Na₂O, 10% CaO). Calculate the amount of sodium dichromate needed to achieve the desired chromium concentration (typically 0.1-1.0 wt% Cr₂O₃).

-

Mixing: Mix the base glass components thoroughly. In a separate step, carefully mix the sodium dichromate with a small portion of the base batch before combining it with the rest of the batch to ensure even distribution.

-

Melting: Follow the melting procedure outlined in Protocol 3.1, with a typical melting temperature for soda-lime glass being around 1450-1550°C.

-

Fining, Pouring, and Annealing: Follow the procedures described in Protocol 3.1.

Visualizations

Experimental Workflow for Specialty Glass Production

Caption: General workflow for producing specialty glass.

Logical Relationship for Ion Exchange in GRIN Lens Production

Caption: Ion exchange process for GRIN lens fabrication.

References